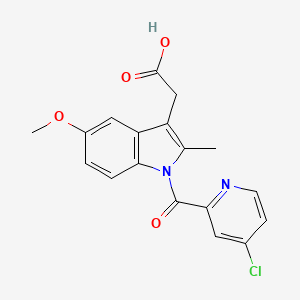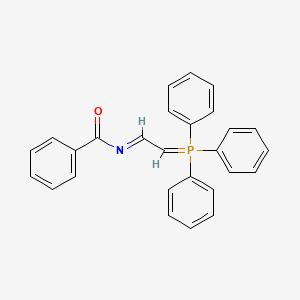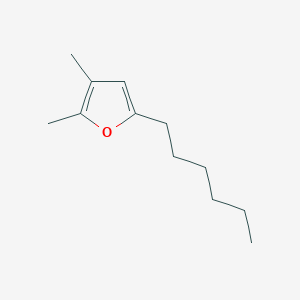
5-Hexyl-2,3-dimethylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2,3-dimethylfuran is an organic compound with the molecular formula C12H20O. It belongs to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a hexyl group and two methyl groups attached to the furan ring, making it a substituted furan derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2,3-dimethylfuran can be achieved through various synthetic routes. One common method involves the alkylation of 2,3-dimethylfuran with hexyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the furan ring, followed by the addition of the hexyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2,3-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups at the furan ring.
Scientific Research Applications
5-Hexyl-2,3-dimethylfuran has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Hexyl-2,3-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Hexyl-3,4-dimethyl-2-furanundecanoic acid: A structurally similar compound with additional functional groups.
2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.
Hexylfuran: A furan derivative with a hexyl group but lacking the additional methyl groups.
Uniqueness
5-Hexyl-2,3-dimethylfuran is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both hexyl and methyl groups on the furan ring provides distinct properties compared to other similar compounds.
Properties
CAS No. |
89932-16-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-hexyl-2,3-dimethylfuran |
InChI |
InChI=1S/C12H20O/c1-4-5-6-7-8-12-9-10(2)11(3)13-12/h9H,4-8H2,1-3H3 |
InChI Key |
LFJNFISKJJMLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


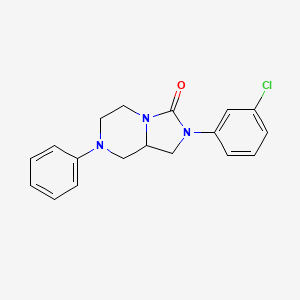

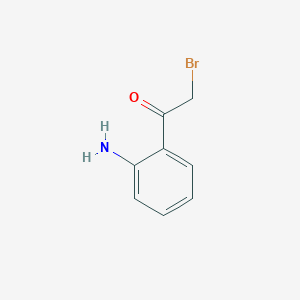
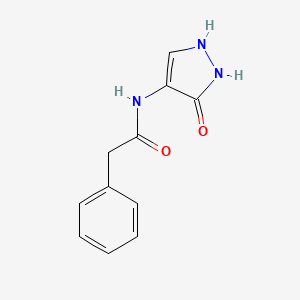
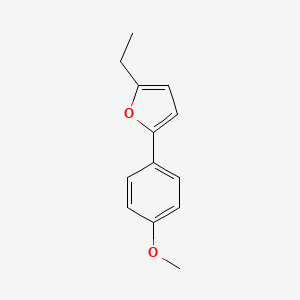
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
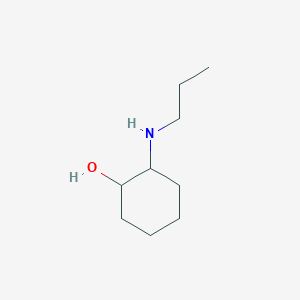
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
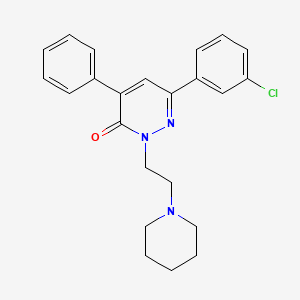

![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
